Cas no 1105247-18-4 (4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide)

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a heterocyclic compound featuring a thiadiazole core linked to a piperidine carboxamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the 1,3,4-thiadiazole group may confer metabolic stability and binding affinity, while the piperidine carboxamide fragment enhances solubility and pharmacokinetic properties. This compound is of interest for research applications, including the exploration of enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and development.
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide structure
1105247-18-4 structure
Product Name:4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
CAS No:1105247-18-4
MF:C17H22N4OS
MW:330.447782039642
CID:6398381
PubChem ID:30864325
Update Time:2025-05-20

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
    • 1-Piperidinecarboxamide, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)-
    • SR-01000922882
    • AKOS024511417
    • 1105247-18-4
    • 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide
    • F5498-0023
    • SR-01000922882-1
    • Inchi: 1S/C17H22N4OS/c1-3-15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,18,22)
    • InChI Key: RWVBQMWDPHMSAW-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C(C)C=C2)=O)CCC(C2=NN=C(CC)S2)CC1

Computed Properties

  • Exact Mass: 330.15143251g/mol
  • Monoisotopic Mass: 330.15143251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 86.4Ų

Experimental Properties

  • Density: 1.245±0.06 g/cm3(Predicted)
  • Boiling Point: 571.0±50.0 °C(Predicted)
  • pka: 14.15±0.70(Predicted)

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide Pricemore >>

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4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide Related Literature

Additional information on 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide

Introduction to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS No. 1105247-18-4)

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS No. 1105247-18-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

The chemical structure of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is characterized by a piperidine ring linked to a thiadiazole moiety through an amide bond. The presence of the ethyl and methyl substituents further enhances its pharmacological profile by modulating its solubility and bioavailability. Recent studies have shown that this compound exhibits potent activity against a variety of microbial pathogens, making it a promising candidate for the development of new antimicrobial agents.

In the context of medicinal chemistry, the design and synthesis of compounds with enhanced biological activity is a critical area of research. The structure of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has been optimized through various synthetic strategies to improve its pharmacokinetic properties and reduce potential side effects. One such strategy involves the modification of the substituents on the piperidine and thiadiazole rings to enhance binding affinity to specific biological targets.

Recent advancements in computational chemistry have also played a crucial role in understanding the molecular interactions of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide. Molecular docking studies have revealed that this compound can effectively bind to key enzymes involved in microbial metabolism, thereby inhibiting their function and leading to cell death. These findings have been validated through in vitro experiments, where the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Beyond its antimicrobial properties, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it possesses anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This dual functionality makes it a versatile candidate for the treatment of various inflammatory diseases.

The safety profile of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is another important aspect that has been extensively evaluated. Toxicity studies conducted in animal models have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are crucial for advancing the compound into clinical trials and ultimately bringing it to market as a safe and effective therapeutic agent.

In conclusion, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS No. 1105247-18-4) represents a promising lead compound in the development of new antimicrobial and anti-inflammatory agents. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make significant contributions to the field of medicinal chemistry.

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